molecular formula C21H21N3O4 B11651624 (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11651624
M. Wt: 379.4 g/mol
InChI Key: OCNZJRDFTZAXJQ-LDADJPATSA-N
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Description

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure It features a pyrimidine core substituted with a dimethylamino group and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-diketone under acidic conditions.

    Substitution Reactions: The dimethylamino and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile.

    Final Assembly: The final step involves the condensation of the substituted pyrimidine with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated benzylidene groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-hydroxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a hydroxy group instead of a methoxy group.

    (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-chlorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxybenzyl group in (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H21N3O4/c1-23(2)16-8-4-14(5-9-16)12-18-19(25)22-21(27)24(20(18)26)13-15-6-10-17(28-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,25,27)/b18-12+

InChI Key

OCNZJRDFTZAXJQ-LDADJPATSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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